molecular formula C16H9N3O4 B11703059 3-(1H-benzimidazol-2-yl)-6-nitro-2H-chromen-2-one

3-(1H-benzimidazol-2-yl)-6-nitro-2H-chromen-2-one

Cat. No.: B11703059
M. Wt: 307.26 g/mol
InChI Key: NLNDAICIIILZTM-UHFFFAOYSA-N
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Description

3-(1H-1,3-BENZODIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole moiety fused with a chromenone structure, and a nitro group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-BENZODIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 6-nitro-2H-chromen-2-one under acidic conditions. The reaction is often carried out in solvents like dimethylformamide (DMF) or ethanol, with catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-BENZODIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by alkyl or aryl groups.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, aryl halides, base (e.g., sodium hydride).

    Cyclization: Acidic or basic conditions, heat.

Major Products Formed

    Reduction: 3-(1H-1,3-BENZODIAZOL-2-YL)-6-AMINO-2H-CHROMEN-2-ONE.

    Substitution: Various alkylated or arylated derivatives of the original compound.

    Cyclization: Polycyclic heterocycles with potential biological activity.

Scientific Research Applications

3-(1H-1,3-BENZODIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-BENZODIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-BENZODIAZOL-2-YL)BENZOIC ACID: Another benzimidazole derivative with different functional groups.

    N-(1H-1,3-BENZODIAZOL-2-YL)BENZAMIDE: Features a benzimidazole moiety linked to a benzamide group.

    2-(1H-1,3-BENZODIAZOL-2-YL)PHENOL: Contains a phenol group attached to the benzimidazole ring.

Uniqueness

3-(1H-1,3-BENZODIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE is unique due to the presence of both a benzimidazole and a chromenone structure, along with a nitro group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H9N3O4

Molecular Weight

307.26 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-nitrochromen-2-one

InChI

InChI=1S/C16H9N3O4/c20-16-11(15-17-12-3-1-2-4-13(12)18-15)8-9-7-10(19(21)22)5-6-14(9)23-16/h1-8H,(H,17,18)

InChI Key

NLNDAICIIILZTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O

Origin of Product

United States

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